Product packaging for 9-Mercapto-1-nonanol(Cat. No.:CAS No. 131215-92-4)

9-Mercapto-1-nonanol

Cat. No.: B590571
CAS No.: 131215-92-4
M. Wt: 176.318
InChI Key: FXFJFNVBVKPAPL-UHFFFAOYSA-N
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Description

Contextualization of Omega-Functionalized Alkanethiols in Contemporary Chemistry

Omega-functionalized alkanethiols are a class of organic molecules characterized by an alkyl chain with a thiol group at one end (the alpha position) and a different functional group at the other end (the omega position). researchgate.netnih.gov These molecules are of significant interest in contemporary chemistry due to their ability to form highly ordered, self-assembled monolayers (SAMs) on various metal surfaces, most notably gold. researchgate.netsigmaaldrich.com The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a stable, well-defined monolayer. sigmaaldrich.comresearchgate.net

The versatility of omega-functionalized alkanethiols lies in the wide array of chemical functionalities that can be introduced at the omega position. researchgate.netharvard.edu This allows for the precise tuning of surface properties such as wettability, adhesion, and biocompatibility. sigmaaldrich.comharvard.edu These tailored surfaces are fundamental to advancements in fields ranging from microelectronics and sensors to biomaterials and corrosion prevention. researchgate.netsigmaaldrich.com

Significance of Terminal Thiol and Hydroxyl Functionalities in Chemical Systems

The presence of both a terminal thiol and a hydroxyl group on the same molecule, as in 9-MNL, imparts a distinct set of capabilities. The thiol group serves as a robust anchor, enabling the molecule to bind strongly to specific metal substrates. sigmaaldrich.comias.ac.in This "bottom-up" self-assembly process is a cornerstone of nanotechnology, allowing for the construction of organized molecular architectures on surfaces. sigmaaldrich.com

The terminal hydroxyl group, on the other hand, provides a reactive site for further chemical modifications. rsc.orgnih.gov This functionality allows for the covalent attachment of other molecules, including biomolecules like proteins and DNA, or for the initiation of surface-initiated polymerization. researchgate.netnih.gov The hydrophilic nature of the hydroxyl group also influences the interfacial properties of the resulting monolayer, often rendering the surface more resistant to non-specific protein adsorption. sigmaaldrich.com The combination of a surface-anchoring group and a modifiable terminal group makes bifunctional molecules like 9-MNL ideal for creating complex, functional interfaces. acs.orgfrontiersin.org

Overview of Research Trajectories for 9-Mercapto-1-nonanol (9-MNL)

Research involving this compound has predominantly focused on its application in the formation of self-assembled monolayers for various technological platforms. sigmaaldrich.comscientificlabs.co.uk A major area of investigation is its use in the development of biosensors. sigmaaldrich.comkrackeler.com By forming a mixed monolayer with other thiolated molecules, 9-MNL can create a surface that is both stable and amenable to the immobilization of biological recognition elements. For instance, it has been used in the fabrication of electrochemical biosensors for the detection of disease biomarkers. sigmaaldrich.comresearchgate.net

Another significant research trajectory involves the use of 9-MNL in nanotechnology and materials science. nih.govacs.org Its ability to functionalize nanoparticles, particularly gold nanoparticles, allows for the creation of stable, water-soluble nanoparticles with a reactive surface. nih.govacs.orgdovepress.com These functionalized nanoparticles have potential applications in drug delivery and medical diagnostics. nih.govacs.org Furthermore, 9-MNL has been employed in studies aimed at understanding the fundamental processes of self-assembly and the properties of mixed SAMs, which is crucial for the rational design of functional surfaces. researchgate.netnih.govmdpi.com The influence of the alkyl chain length of diluent thiols like 9-MNL on the performance of DNA biosensors has also been a subject of investigation. researchgate.net

Interactive Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₂₀OS sigmaaldrich.comnih.gov
Molecular Weight 176.32 g/mol krackeler.comnih.gov
CAS Number 131215-92-4 sigmaaldrich.comkrackeler.com
Appearance Liquid sigmaaldrich.comkrackeler.com
Density 0.939 g/mL at 25 °C sigmaaldrich.comkrackeler.com
Refractive Index n20/D 1.483 sigmaaldrich.comkrackeler.com
Flash Point > 110 °C (> 230 °F) sigmaaldrich.com
SMILES String OCCCCCCCCCS sigmaaldrich.com
InChI Key FXFJFNVBVKPAPL-UHFFFAOYSA-N sigmaaldrich.com

Selected Research Findings Involving this compound

Research AreaKey FindingReference Compound(s)Source
Biosensors Used as a diluent thiol in mixed self-assembled monolayers for electrochemical DNA and microRNA biosensors, with the longer chain length improving mismatch discrimination.6-mercapto-1-hexanol (B159029) researchgate.net
Nanoparticle Functionalization Employed to create functionalized thiol-protected palladium nanoparticles, demonstrating a versatile approach to nanoparticle synthesis.11-mercaptoundecanoic acid, 1-dodecanethiol acs.org
Surface Modification Utilized to form self-assembled monolayers on gold electrodes for the fabrication of biosensors for biomedical applications.Not applicable sigmaaldrich.comkrackeler.comsigmaaldrich.com
Drug Delivery Modified gold nanoparticles with this compound to create functional groups for forming cleavable linkers in drug delivery systems.4-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)benzaldehyde nih.govdovepress.com
Fundamental SAM Studies Investigated the real-time formation of self-assembled monolayers on polycrystalline gold surfaces to understand the effects of thiol chain length and concentration.3-mercapto-1-propanol (B27887), 6-mercapto-1-hexanol researchgate.netnih.gov
Tethered Bilayer Lipid Membranes Used as a backfiller molecule in the formation of tethered bilayer lipid membranes on silver substrates for studying protein-membrane interactions.3-mercapto-1-propanol, 4-mercapto-1-butanol (B77687), 6-mercapto-1-hexanol, WC14 mdpi.com
Molecular Electronics Incorporated into a mixed self-assembled monolayer to act as a spacer layer in metal-molecule-nanoparticle composite junctions for studying photoinduced currents.1,10-decanedithiol (B1670034) acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20OS B590571 9-Mercapto-1-nonanol CAS No. 131215-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-sulfanylnonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OS/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFJFNVBVKPAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673074
Record name 9-Sulfanylnonan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131215-92-4
Record name 9-Sulfanylnonan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Mercapto-1-nonanol
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Synthetic Methodologies and Chemical Transformations of 9 Mercapto 1 Nonanol

Established Synthetic Routes to 9-Mercapto-1-nonanol Precursors

The synthesis of this compound often begins with the preparation of suitable precursors, typically a long-chain nonanol derivative where the terminal methyl group is replaced with a leaving group that can later be substituted by a thiol functionality. A common and well-documented precursor is 9-bromo-1-nonanol (B138564) and its protected acetate (B1210297) form.

The synthesis of 9-bromo-1-nonanol acetate is generally achieved through a two-step process:

Bromination of 1-Nonanol : The initial step involves the conversion of 1-nonanol to 9-bromo-1-nonanol. This is typically accomplished by reacting 1-nonanol with a brominating agent in an organic solvent.

Acetylation of 9-Bromo-1-nonanol : The hydroxyl group of 9-bromo-1-nonanol is then protected, often as an acetate ester. This is achieved by reacting the bromo-alcohol with acetic anhydride (B1165640) to yield 9-bromo-1-nonanol acetate. chembk.com This protection strategy is employed to prevent the hydroxyl group from interfering with subsequent reactions targeting the terminal bromine.

This sequence provides a stable, bifunctional intermediate where the two ends of the C9 alkyl chain are differentiated for sequential chemical transformations.

Strategies for the Preparation of this compound

The conversion of a precursor like 9-bromo-1-nonanol into this compound involves the introduction of a sulfur-containing nucleophile to displace the terminal bromine atom. This substitution reaction is a critical step in forming the thiol group. A common laboratory-scale method involves the following steps:

Nucleophilic Substitution : 9-bromo-1-nonanol is reacted with a sulfur nucleophile. Common reagents for this purpose include sodium thiocyanate, thiourea, or sodium hydrosulfide. The use of thiourea, for example, results in the formation of a stable isothiouronium salt intermediate.

Hydrolysis : The resulting intermediate (e.g., the isothiouronium salt) is then hydrolyzed, typically under basic conditions using a reagent like sodium hydroxide, to liberate the free thiol group.

Acidic Workup and Purification : An acidic workup is performed to neutralize the reaction mixture and protonate the thiolate, followed by purification to isolate the final product, this compound.

This strategy allows for the efficient and controlled synthesis of the target bifunctional molecule, which is often used in the preparation of self-assembled monolayers and functionalized polymers. cymitquimica.com

Derivatization Reactions and Functional Group Interconversions of 9-MNL

The presence of both a terminal thiol (-SH) and a terminal hydroxyl (-OH) group makes this compound a valuable building block for a variety of chemical transformations. The distinct reactivity of these two functional groups allows for selective modifications.

Thiol-Mediated Reactions

The thiol group of 9-MNL is highly reactive and participates in several important chemical transformations, particularly in surface chemistry and nanoparticle synthesis.

Self-Assembled Monolayers (SAMs) : The thiol group has a strong affinity for noble metal surfaces, especially gold. This property is exploited to form highly ordered self-assembled monolayers (SAMs). acs.org 9-MNL molecules spontaneously adsorb onto a gold substrate, with the sulfur atom forming a strong covalent bond with the gold surface. This creates a densely packed monolayer where the alkyl chains are oriented away from the surface, exposing the terminal hydroxyl groups for further functionalization. rsc.org In some applications, 9-MNL is used as a passivating agent to backfill defects in SAMs formed by other thiols. rsc.org

Nanoparticle Functionalization : 9-MNL is used as a capping agent in the synthesis of functionalized nanoparticles. cnr.it For instance, it has been employed to prepare stable, monodisperse thiol-protected palladium nanoparticles (Pd-NPs). figshare.comacs.org The thiol group binds to the surface of the palladium, stabilizing the nanoparticles and preventing their aggregation. The exposed hydroxyl groups on the nanoparticle surface can then be used for further chemical modifications. figshare.comacs.org

Thiol-Ene Click Chemistry : The thiol group can undergo "click" reactions, such as the UV-mediated thiol-ene reaction. In one study, this compound was reacted with diallylamine (B93489) under UV irradiation. ohiolink.edu This reaction proceeds via the addition of the thiol across one of the allyl double bonds, forming a new dihydroxy-functionalized secondary amine. This demonstrates the utility of the thiol group in forming carbon-sulfur bonds under mild conditions. ohiolink.edu

Reaction TypeSubstrate/PartnerKey FeatureApplication
Self-AssemblyGold SurfacesStrong Au-S bond formationCreating functional surfaces, biosensors acs.orgrsc.org
Nanoparticle CappingPalladiumStabilization of nanoparticlesSynthesis of functionalized Pd-NPs figshare.comacs.org
Thiol-Ene ClickDiallylamineC-S bond formation under UVSynthesis of complex amines ohiolink.edu

Hydroxyl-Directed Reactions

While the thiol group is often more reactive, the hydroxyl group can be selectively targeted, particularly through enzymatic catalysis. researchgate.net This chemoselectivity is crucial for synthesizing well-defined functional materials.

Enzymatic Transesterification : Candida antarctica lipase (B570770) B (CALB) has been shown to be a highly effective catalyst for the chemoselective acylation of the hydroxyl group of this compound. mdpi.com In a notable study, the transesterification of divinyl adipate (B1204190) (DVA) with 9-MNL was catalyzed by CALB. The enzyme exclusively catalyzed the reaction at the hydroxyl terminus, leaving the thiol group intact. mdpi.comresearchgate.net This reaction was completed within 90 minutes and resulted in a product with one thiol end group and one vinyl end group. mdpi.com Interestingly, the same reaction attempted with vinyl acrylate (B77674) (VAcr) showed no progress, highlighting the substrate specificity of the enzyme. mdpi.comresearchgate.net This enzymatic approach offers a green alternative to traditional chemical methods that often require protection of the highly reactive thiol group. researchgate.netmdpi.com

CatalystSubstrateReacting GroupOutcome
Candida antarctica lipase B (CALB)Divinyl Adipate (DVA)Hydroxyl (-OH)Successful chemoselective transesterification mdpi.comresearchgate.net
Candida antarctica lipase B (CALB)Vinyl Acrylate (VAcr)Hydroxyl (-OH)No reaction observed mdpi.comresearchgate.net

Bifunctional Reactivity in Multi-step Synthesis

The true synthetic power of this compound is realized when both of its functional groups are utilized in a multi-step synthetic sequence. This bifunctionality allows it to act as a versatile linker molecule to construct more complex architectures.

A prime example involves the synthesis of tetrafunctional compounds for potential diagnostic applications. ohiolink.edu The synthesis began with a UV-mediated thiol-ene click reaction between this compound and diallylamine. This step specifically functionalized the thiol end of 9-MNL. The resulting dihydroxy-functionalized secondary amine, which now contains the preserved hydroxyl group from the original 9-MNL molecule, was then used as a reactant in a subsequent step. This second step involved a Candida antarctica lipase B-catalyzed Michael addition reaction with a fluorescein-diacrylate (FL-DA) derivative. ohiolink.edu This sequence demonstrates a clear strategy where the thiol group is reacted first, and the functionality derived from the hydroxyl end is employed in a later transformation, showcasing the utility of 9-MNL as a bifunctional building block. ohiolink.edu

Self Assembled Monolayers Sams Formed from 9 Mercapto 1 Nonanol

Structural Elucidation and Morphological Characterization of 9-MNL SAMs

The structure and morphology of 9-MNL SAMs have been investigated using a variety of surface-sensitive techniques. These studies provide insights into the arrangement of the molecules within the monolayer and the presence of any imperfections.

In well-ordered SAMs on gold, the alkyl chains of the alkanethiols are typically tilted with respect to the surface normal, allowing for optimal van der Waals interactions between adjacent chains. rsc.org For 9-MNL mixed with an anchor molecule on silver, an increase in the length of the backfiller, such as 9-MNL, is associated with increasing molecular order and a more vertical orientation of the anchor molecule's chains. mdpi.comnih.gov

Surface-enhanced Raman spectroscopy (SERS) has been used to probe the conformational structure of the sulfur-carbon (S-C) motif of the headgroup in 9-MNL SAMs on silver. mdpi.com This technique can distinguish between gauche and trans conformers, providing detailed information about the molecular arrangement at the surface. mdpi.com On muscovite (B576469) mica, incomplete layers of 9-MNL have shown rapid mobility, with the surface morphology changing within minutes, indicating a more adaptive and less rigid layer compared to those on gold surfaces. nih.gov

Electrochemical impedance spectroscopy (EIS) is a powerful technique for evaluating the structural properties and defectiveness of SAMs. mdpi.comnih.gov For mixed SAMs on silver containing 9-MNL, an increase in the length of the backfiller molecule led to an increase in the defectiveness of the subsequently formed tethered bilayer lipid membranes. mdpi.comnih.gov However, the mixed SAM containing 9-MNL as a backfiller exhibited the lowest capacitance, suggesting a well-organized monolayer. mdpi.com A defect-free monolayer typically behaves as an ideal capacitor, exhibiting a phase angle close to 90 degrees in EIS measurements. researchgate.net The permeability of alkanethiol SAMs is generally dependent on the monolayer thickness and the presence of defects, as ions can penetrate the monolayer through these defective sites. researchgate.net

The table below summarizes some of the key findings related to the structural properties of 9-MNL SAMs.

SubstrateCo-adsorbateKey FindingsAnalytical Techniques
Gold (polycrystalline) NoneSAM formation is concentration-dependent and varies at grain boundaries. researchgate.netacs.orgnih.govScanning Electrochemical Cell Microscopy researchgate.netacs.orgnih.gov
Silver WC14Increasing backfiller length (including 9-MNL) leads to increased molecular order but also increased defectiveness in the overlying lipid bilayer. mdpi.comnih.govSERS, RAIRS, EIS mdpi.comnih.gov
Gold (111) NoneForms a high-quality SAM that behaves as an ionic insulator. researchgate.netCyclic Voltammetry, STM, Impedance Spectroscopy researchgate.net
Muscovite Mica NoneForms a mobile and adaptive layer that is not epitaxially ordered with the substrate. nih.govAFM, X-ray Specular Diffraction nih.gov

Domain Formation and Nanoscale Heterogeneity of 9-MNL Films

Self-assembled monolayers of 9-Mercapto-1-nonanol, like other long-chain alkanethiols, exhibit complex domain formation and nanoscale heterogeneity upon adsorption onto a substrate. The formation process, particularly on polycrystalline gold surfaces, is not uniform and is highly dependent on the nanoscale features of the substrate. researchgate.netresearchgate.net Studies using techniques like scanning electrochemical cell microscopy (SECM) have monitored the real-time formation of 9-MNL SAMs, revealing that the process is dependent on the thiol concentration and varies at the grain boundaries between crystal facets. researchgate.netresearchgate.net

Interfacial Properties and Electrochemical Behavior of 9-MNL SAMs

The interface created by a 9-MNL SAM dictates its performance in various applications, particularly in electrochemical and biosensing contexts. The nine-carbon alkyl chain provides a foundation for creating well-ordered and robust monolayers. acs.org

Barrier Properties and Charge Transfer Characteristics

The long alkyl chain of this compound allows it to form densely packed and well-ordered monolayers that serve as effective insulating barriers. researchgate.netresearchgate.netdoi.org These SAMs can act as ionic insulators, significantly impeding the penetration of ions from an electrolyte solution to the underlying electrode surface. researchgate.netresearchgate.net This barrier function is a hallmark of high-quality SAMs formed from long-chain alkanethiols. acs.org

The insulating nature of the 9-MNL SAM also creates a significant barrier to electron transfer between the electrode and redox species in the solution. acs.org The electron tunneling distance is increased by the length of the alkyl chain, reducing the rate of electron transfer reactions. doi.orgacs.org Studies comparing various alkanethiols show that longer chains, such as the nonanethiol chain of 9-MNL, are more effective at forming compact, stable, and insulating layers compared to shorter-chain thiols. doi.orgmdpi.com

Electrochemical Impedance Spectroscopy Analysis of SAMs

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for evaluating the structural and functional properties of 9-MNL SAMs. mdpi.comnih.govnih.gov EIS analysis confirms the insulating, capacitive behavior of these monolayers. researchgate.netresearchgate.net When a 9-MNL SAM is formed on a gold electrode, it behaves as an ionic insulator and can be accurately described by a Helmholtz capacitor model. researchgate.netresearchgate.net

Potential-Dependent Reorganization and Stability of 9-MNL Monolayers

The stability and structure of 9-MNL monolayers are highly dependent on the applied electrochemical potential. researchgate.netresearchgate.net The permeability of these ω-functionalized SAMs can be categorized into two regimes based on the potential. researchgate.netresearchgate.net In the first regime, at moderate potentials, the SAM acts as an effective ionic insulator. researchgate.net However, when a critical applied potential (Vc) is surpassed, the monolayer enters a second regime where it becomes leaky, allowing for the penetration of ions and water. researchgate.net The value of this critical potential is influenced by the terminal functional group; for hydroxyl-terminated SAMs like those from 9-MNL, the hydrophilic interface is more easily transformed into a state that permits ion penetration compared to hydrophobic interfaces. researchgate.netresearchgate.net

At sufficiently negative potentials, 9-MNL monolayers can undergo reductive desorption from a gold substrate. acs.orgacs.org This process involves a one-electron reduction that cleaves the gold-sulfur bond, releasing the thiolate molecules from the surface. acs.org The potential at which this desorption occurs is a measure of the monolayer's stability and is dependent on the alkyl chain length. acs.org Longer-chain thiols like 9-MNL generally require more negative potentials for desorption compared to their shorter-chain counterparts, indicating greater stability. acs.org In some mixed monolayers, negative electrode polarization can also induce the reorganization of alkane chains into molecular clusters on the surface. researchgate.net

Table 1: Reductive Desorption Potentials for Various Hydroxyl-Terminated Alkanethiol SAMs on Annealed Polycrystalline Gold.
CompoundDesorption Peak Potential (V vs. Ag/AgCl)
3-Mercapto-1-propanol (B27887)-0.95
6-Mercapto-1-hexanol (B159029)-1.10
This compound-1.20

Data sourced from nanoscale electrochemical desorption experiments. acs.org The increasingly negative potential required for desorption indicates higher stability with increasing chain length.

Mixed Self-Assembled Monolayers Incorporating this compound

This compound is frequently co-assembled with other molecules to create mixed SAMs with tailored properties for specific applications, such as biosensors and molecular electronics. mdpi.comacs.orgdntb.gov.ua

Co-assembly with Other Alkanethiols and Functional Molecules

The co-assembly of 9-MNL with other molecules allows for precise control over the surface chemistry and architecture. mdpi.comnih.gov A common application is its use as a "backfiller" or "diluent" molecule in conjunction with larger, more complex functional molecules. mdpi.comnih.govresearchgate.net For instance, 9-MNL has been used as a backfiller at an 80% molar ratio with the large anchor molecule WC14 (20-tetradecyloxy-3,6,9,12,15,18,22 heptaoxahexatricontane-1-thiol) to form tethered bilayer lipid membranes. mdpi.comnih.govsemanticscholar.org In this system, spectroscopic analysis revealed that the chain length of the backfiller, such as 9-MNL, could control the orientation of the larger WC14 anchor molecule on the surface. mdpi.comnih.gov

Mixed monolayers of 9-MNL have also been formed with other functional alkanethiols. A 1:1 mixture of 9-MNL and 1,10-decanedithiol (B1670034) was used to create a 1.64 nm thick SAM that functioned as a spacer layer in a molecular electronic junction. acs.org In another example, a mixed SAM of 11-mercaptoundecanoic acid and this compound (in a 20/80 v/v ratio) was studied for its application in antibody immobilization. dntb.gov.ua Furthermore, surfaces presenting peptides have been created by attaching the peptide via a 9-MNL linker, followed by passivation of the remaining surface with a shorter alkanethiol like 6-mercapto-1-hexanol. rsc.org

Table 2: Examples of Mixed Self-Assembled Monolayers Incorporating this compound.
Co-adsorbate(s)Ratio (9-MNL:Co-adsorbate)SubstrateApplication/PurposeReference
WC1480:20SilverAnchoring layer for tethered bilayer lipid membranes mdpi.comnih.gov
1,10-Decanedithiol1:1GoldSpacer layer in a molecular electronic junction acs.org
11-Mercaptoundecanoic acid80:20GoldSurface for antibody immobilization dntb.gov.ua
Peptide (via N-terminus) / 6-Mercapto-1-hexanol (passivation)N/AGoldBiosensor for cancer biomarker detection rsc.org

Control over Surface Coverage and Molecular Spacing in Mixed SAMs

The creation of mixed self-assembled monolayers (SAMs) provides a versatile platform for finely tuning the properties of a surface. By co-assembling two or more different thiol molecules, it is possible to control the surface coverage and the spacing between specific functional groups. In this context, this compound (9-MNL) often serves as a "diluent" or "spacer" molecule. Its primary role is to occupy space on the substrate, thereby separating larger or more functional molecules and preventing steric hindrance or undesirable intermolecular interactions. acs.org

In mixed SAMs, the relative concentration of the components in the deposition solution does not always directly translate to the same ratio on the surface. acs.org The final surface composition is influenced by factors such as the chain lengths of the constituent thiols, the nature of their terminal groups, and their relative ratios in the solution. acs.org For instance, when 9-MNL is used as a diluent with a longer, functional thiol, achieving the desired surface density of the functional component requires careful optimization of the solution's molar ratio. The use of a diluent like 9-MNL is crucial for creating surfaces with well-defined spacing, which is particularly important in the development of biosensors and other platforms where controlled access to immobilized molecules is necessary. acs.orgresearchgate.net For example, in DNA biosensors, short-chain thiols are co-assembled with thiol-modified DNA probes to create mixed SAMs where the DNA strands are sufficiently spaced. researchgate.net

Effects of Chain Length and Terminal Group in Mixed SAMs

In the architecture of mixed SAMs, both the alkyl chain length and the nature of the terminal group of all components, including the 9-MNL diluent, are determining factors for the final structure and properties of the monolayer. acs.orgdntb.gov.ua

Chain Length: The length of the alkyl chain influences the thickness, stability, and ordering of the SAM. wikipedia.org Longer chains, due to increased van der Waals interactions between them, tend to form more densely packed and ordered monolayers. researchgate.netacs.org When 9-MNL is used in a mixed SAM with another thiol, the relative chain lengths play a crucial role. For instance, in a study using various mercapto-alcohols as backfillers with a longer anchor molecule, increasing the backfiller chain length from 3-mercapto-1-propanol (C3) to 9-MNL (C9) resulted in a more ordered SAM and a more vertical orientation of the longer anchor molecule. semanticscholar.orgnih.gov However, this increase in backfiller length also led to a higher defectiveness in the subsequently formed tethered bilayer lipid membranes. semanticscholar.orgnih.gov This highlights a trade-off between monolayer order and the functional properties of the entire assembly. The kinetics of SAM formation are also affected, with shorter chain thiols generally adsorbing faster in the initial stages. diva-portal.org

Terminal Group: The terminal group dictates the surface chemistry. diva-portal.org The hydroxyl (-OH) group of 9-MNL imparts a hydrophilic character to the surface. In mixed SAMs designed for biosensing, this is often contrasted with other terminal groups like carboxylic acids (-COOH) or amines (-NH2) on the functional molecule, which are used for covalent immobilization of bioreceptors. acs.org The choice of terminal groups in a mixed SAM can create surfaces that are responsive to external stimuli. diva-portal.org The interaction between different terminal groups, such as through hydrogen bonding between carboxylic acid and amino groups, can lead to the formation of complexes in the solution and on the surface, affecting the orientation and packing of the molecules. diva-portal.org In one study, using a blocking thiol with an -OH terminating group, such as 9-MNL, provided slightly better signals in a capacitive DNA sensor compared to a -CH3 terminating group of similar chain length. researchgate.net

Table 1: Effect of Mercapto-alkanol Chain Length on Mixed SAM Properties with WC14 Anchor Molecule mdpi.com
Backfiller MoleculeChain Length (Carbons)Trans-to-Gauche (T/G) Ratio in Mixed SAMObserved Effect on Anchor Molecule (WC14)
3-Mercapto-1-propanol (3M1P)31.9Increasing backfiller chain length leads to a more vertical orientation and increased molecular order of the WC14 anchor molecule. semanticscholar.orgnih.gov
4-Mercapto-1-butanol (B77687) (4M1B)4-
6-Mercapto-1-hexanol (6M1H)6-
This compound (9M1N)917.2

Kinetic and Mechanistic Studies of 9-MNL Self-Assembly

The formation of SAMs is a dynamic process that begins with the adsorption of molecules onto the substrate, followed by a slower organization phase to form a well-ordered monolayer. wikipedia.orgfiveable.me Understanding the kinetics and mechanisms of this process is essential for creating high-quality, defect-free films.

Real-Time Monitoring of Monolayer Formation Processes

The self-assembly of alkanethiols, including 9-MNL, onto substrates like gold can be monitored in real-time using various surface-sensitive techniques. Methods such as scanning electrochemical cell microscopy (SECCM) and quartz crystal microbalance (QCM) allow for the direct observation of the monolayer formation as it happens. researchgate.netacs.org

Concentration-Dependent Self-Assembly Dynamics

The kinetics of SAM formation are highly dependent on the concentration of the thiol in the deposition solution. wikipedia.org At higher concentrations, the initial adsorption rate is faster, leading to a higher surface coverage in a shorter amount of time. nih.govacs.org For example, studies have shown that at a thiol concentration of 1 mM, the surface can reach 95% coverage within a second, whereas at 20 µM, it only reaches 30% coverage in 0.5 seconds. nih.gov

Table 2: Summary of Kinetic Factors in Alkanethiol SAM Formation
FactorEffect on Self-Assembly DynamicsSupporting Observations
Concentration Higher concentration leads to a faster initial adsorption rate and higher surface coverage. nih.govacs.orgAt 1 mM, surface coverage reaches 95% in 1s, while at 20 µM, it reaches 30% in 0.5s. nih.gov
Chain Length Longer chains (like 9-MNL) exhibit slower incorporation kinetics, which becomes the rate-limiting step compared to shorter chains. diva-portal.orgdoi.orgThe formation of 9-MNL SAMs is limited by reaction kinetics rather than diffusion, unlike shorter thiols. doi.org
Growth Mechanism Two modes exist: direct adsorption from solution and migration/spillover of adsorbed molecules. rsc.orgresearchgate.netAt low concentrations, migration dominates; at high concentrations, both mechanisms are active. rsc.orgresearchgate.net

Applications of 9 Mercapto 1 Nonanol in Advanced Functional Materials

Surface Functionalization for Sensing and Recognition Platforms

9-Mercapto-1-nonanol is instrumental in the surface modification of substrates like gold electrodes for creating biosensors with applications in the biomedical field. sigmaaldrich.com Its capacity to form well-ordered self-assembled monolayers (SAMs) is a key feature in the fabrication of these sensing devices. sigmaaldrich.comsigmaaldrich.com

Integration in Electrochemical Sensors

This compound (9-MNA) plays a crucial role as a component in the fabrication of electrochemical biosensors. sigmaaldrich.com It is frequently used to form mixed self-assembled monolayers (SAMs) on gold electrodes, serving as a "blocking" or "diluent" agent. researchgate.netrsc.org In this role, it helps to control the surface density of probe molecules, such as peptides or DNA, and minimizes non-specific adsorption, which can interfere with sensor performance. researchgate.netrsc.org

For instance, in the development of peptide-based electrochemical sensors for detecting targets like the HIV-1 p24 antibody, 9-MNA is used to passivate the gold surface after the immobilization of the peptide probe. rsc.org This passivation step is critical for creating a well-defined and stable sensing interface. rsc.org The use of 9-MNA as a diluent has been shown to contribute to better sensor performance, including improved mismatch discrimination in DNA sensors. researchgate.net Specifically, sensors constructed with a longer-chain diluent like 9-MNA, compared to shorter-chain thiols such as 6-mercapto-1-hexanol (B159029), have demonstrated enhanced capabilities in distinguishing single base-pair mismatches. researchgate.net

The formation of these mixed SAMs is a multi-step process. Typically, a gold electrode is first incubated with a solution containing the primary functional molecule (e.g., an azide-terminated thiol for subsequent "click" chemistry attachment of a probe), followed by a back-filling step with a solution of 9-MNA to occupy the remaining sites on the gold surface. rsc.org This procedure results in a well-organized monolayer that provides a stable and reliable platform for electrochemical sensing. rsc.orgresearchgate.net

Table 1: Role of this compound in Electrochemical Sensor Fabrication
Sensor TypeTarget AnalyteRole of 9-MNAKey FindingReference
DNA/microRNA BiosensorDNA, microRNADiluent in mixed SAMLonger chain (9-MNA) improves mismatch discrimination compared to shorter chains. researchgate.net
Peptide-based BiosensorHIV-1 p24 antibodyPassivating agentEssential for creating a stable sensing interface. rsc.org
Peptide-based SensorIgG, anti-p24 antibodiesDiluent in mixed SAMCreates a "click"-ready surface for peptide attachment. rsc.org
Capacitive DNA SensorDNABlocking thiolThe -OH head group provides slightly better signal than -CH3. nih.gov

Role in DNA/RNA Hybridization Studies at Interfaces

In the realm of DNA and RNA biosensing, this compound (9-MNA) is pivotal for creating well-defined interfaces that facilitate accurate hybridization studies. It is commonly used as a blocking thiol in the formation of mixed self-assembled monolayers (SAMs) on gold sensor surfaces. nih.govscribd.com In this capacity, 9-MNA helps to control the spacing and orientation of immobilized DNA or peptide nucleic acid (PNA) probes, which is crucial for efficient hybridization with target sequences. researchgate.netscribd.com

The length and terminal group of the blocking thiol significantly influence the sensitivity and specificity of DNA detection. nih.gov Research has shown that using a blocking thiol with a chain length similar to the spacer of the immobilized probe, such as 9-MNA, results in the highest sensitivity and specificity. nih.gov The hydroxyl (-OH) head group of 9-MNA has been found to provide slightly better signal performance compared to a methyl (-CH3) terminated thiol of similar length. nih.gov

Furthermore, the use of 9-MNA as a longer-chain diluent in mixed SAMs for electrochemical DNA sensors has been demonstrated to enhance the discrimination of single-base mismatches. researchgate.net This is particularly important for the development of highly selective biosensors capable of detecting subtle genetic variations. researchgate.net For instance, sensors designed with 9-MNA showed better performance in distinguishing between complementary and single adenine-cytosine mismatch DNA targets, especially when the DNA duplexes were tethered from the 5' end to the electrode. researchgate.net These findings underscore the importance of 9-MNA in optimizing the interfacial environment for reliable DNA and RNA hybridization analysis.

Modulation of Interfacial Properties for Enhanced Selectivity and Sensitivity

This compound (9-MNA) is instrumental in modulating the interfacial properties of biosensors to achieve enhanced selectivity and sensitivity. researchgate.netnih.gov By forming mixed self-assembled monolayers (SAMs) with probe molecules on gold surfaces, 9-MNA acts as a spacer or diluent, which helps to control the density and orientation of the recognition elements. researchgate.netresearchgate.net This controlled architecture minimizes steric hindrance and non-specific binding, thereby improving the accessibility of the probes to the target analytes. researchgate.net

The length of the alkanethiol chain in the diluent molecule plays a critical role. Studies have shown that longer-chain thiols like 9-MNA, when compared to shorter ones like 6-mercapto-1-hexanol, can lead to better discrimination of single base-pair mismatches in DNA sensors. researchgate.net This suggests that the increased length of the 9-MNA molecule helps to create a more organized and less permeable monolayer, which enhances the specificity of the sensor.

In the context of capacitive DNA sensors using peptide nucleic acid (PNA) probes, the choice of blocking thiol is crucial for performance. nih.gov Research comparing various blocking thiols found that those with a chain length similar to the immobilized PNA probe, such as 9-MNA, yielded the highest sensitivity and specificity. nih.gov The terminal hydroxyl group of 9-MNA was also found to be slightly more advantageous than a methyl group in providing a better signal. nih.gov These findings highlight how the structural characteristics of 9-MNA can be leveraged to fine-tune the interfacial properties of a sensor, leading to significant improvements in its analytical performance.

Application in Surface Plasmon Resonance (SPR) Sensing Architectures

This compound (9-MNA) is utilized in the development of Surface Plasmon Resonance (SPR) biosensors to create well-defined and functional sensor surfaces. researchgate.net In SPR, changes in the refractive index at the sensor surface are measured to detect binding events, and the composition of the surface chemistry is critical for the sensor's performance.

9-MNA is often used to form a mixed self-assembled monolayer (SAM) in conjunction with a carboxyl-terminated thiol, such as 11-mercaptoundecanoic acid (11-MUA). researchgate.net In this mixed SAM, the 11-MUA provides the functional groups for the covalent immobilization of biorecognition molecules like antibodies, while the 9-MNA acts as a diluent or spacer molecule. researchgate.net This approach helps to reduce non-specific binding of other molecules from the sample to the sensor surface. researchgate.net

Research comparing different antibody immobilization strategies for the detection of Vibrio cholerae found that a mixed SAM of 11-MUA and 9-MNA provided a lower surface coverage of antibodies compared to a homogenous 11-MUA SAM. researchgate.net While this resulted in a lower signal for the target analyte, it was suggested that for real sample analysis, a lower surface coverage could be advantageous in minimizing non-specific adsorption. researchgate.net This highlights the role of 9-MNA in modulating the sensor surface to achieve a balance between sensitivity and specificity in SPR-based sensing.

Table 2: Application of 9-MNA in SPR Sensing
ApplicationRole of 9-MNAKey FindingReference
Detection of Vibrio choleraeComponent of a mixed SAM with 11-MUAResulted in lower antibody surface coverage, potentially reducing non-specific binding in real samples. researchgate.net

Nanomaterial Functionalization and Stabilization

The unique properties of this compound, particularly its thiol group, make it an effective ligand for the functionalization and stabilization of nanomaterials. This is especially true for gold nanoparticles, where the strong affinity between gold and sulfur facilitates the creation of stable and functional nanoparticle systems.

Ligand for Gold Nanoparticles (AuNPs)

This compound (9-MNA) serves as a crucial ligand for the functionalization and stabilization of gold nanoparticles (AuNPs). nih.govresearchgate.net The thiol group (-SH) at one end of the 9-MNA molecule forms a strong covalent bond with the gold surface, while the hydroxyl group (-OH) at the other end provides a hydrophilic interface and a point for further chemical modification. nih.govmdpi.com This bifunctional nature allows 9-MNA to be used in creating stable and functionalized AuNPs for various applications. nih.govresearchgate.net

One significant application is in the development of drug delivery systems. nih.govresearchgate.net For instance, 9-MNA has been used to modify AuNPs that act as "caps" for multi-walled carbon nanotubes (MWCNTs) loaded with drugs like cisplatin. nih.govresearchgate.net In this system, the hydroxyl group of 9-MNA is available for forming cleavable ester linkages, allowing for the controlled release of the encapsulated drug under specific conditions. nih.gov

The process of functionalizing AuNPs with 9-MNA typically involves adding a solution of 9-MNA in a solvent like ethanol (B145695) to a colloidal suspension of the AuNPs. nih.gov The mixture is then agitated for an extended period to allow for the formation of the gold-sulfur bonds, followed by washing steps to remove any unbound 9-MNA. nih.gov This results in a stable colloidal suspension of 9-MNA-functionalized AuNPs. nih.govresearchgate.net The presence of the 9-MNA layer on the AuNPs can be confirmed by techniques such as transmission electron microscopy (TEM), which shows a shell of lower contrast around the high-density gold core. nih.govresearchgate.net

Surface Modification of Palladium Nanoparticles (Pd-NPs)

This compound (MN) serves as a key ligand in the synthesis and functionalization of palladium nanoparticles (Pd-NPs). acs.org A versatile method for preparing thiol-protected Pd-NPs involves their synthesis in acetone-water or tetrahydrofuran-water solutions. acs.orgresearchgate.net This approach has been successfully used to produce small and relatively uniform Pd-NPs, with average sizes around 2 nanometers, using this compound as the protective agent. acs.org The process avoids the need for phase-transfer agents or complex purification steps. acs.orgresearchgate.net Research has highlighted the role of Palladium(II)-thiolate species, formed between the palladium precursor and this compound, as key intermediates in the formation of the final nanoparticles. acs.orgresearchgate.net This method allows for the creation of functionalized nanoparticles with a high density of hydroxyl groups on their surface, which can be used for further chemical modifications. acs.org

Parameter Description Reference
Ligand This compound (MN) acs.org
Nanoparticle Palladium (Pd) acs.org
Solvent System Acetone-water or Tetrahydrofuran-water acs.orgresearchgate.net
Resulting NP Size ~2 nm acs.org
Key Intermediate Pd(II)-thiolate species acs.orgresearchgate.net

Stabilization of Nanoparticle Colloids through Thiolate Ligands

A primary challenge in the application of nanoparticles is their tendency to aggregate, which can alter their properties and reduce their efficacy. This compound addresses this issue by forming a protective self-assembled monolayer (SAM) on the nanoparticle surface through a strong interaction between its thiol group and the metal. researchgate.netresearchgate.net This surface passivation is crucial for stabilizing nanoparticle colloids. researchgate.net In the case of palladium, the strong bond between the palladium metal core and the sulfur atom of the thiol ligand results in stable, well-dispersed nanoparticles. researchgate.net These thiolate ligands effectively prevent the agglomeration and sintering of the nanoparticles, ensuring the colloidal suspension remains stable for further use and application. researchgate.net The use of this compound and other thiols is a well-established strategy for stabilizing various metal nanoparticles, including palladium, gold, and silver. researchgate.net

Contribution to Tethered Bilayer Lipid Membranes (tBLMs)

Tethered bilayer lipid membranes (tBLMs) are robust, biomimetic platforms used extensively in studies of protein-membrane interactions. researchgate.netnih.gov The stability and functionality of these membranes are highly dependent on the architecture of the underlying tethering layer.

Role as a Backfiller Molecule in tBLM Assembly

In the construction of tBLMs, this compound has been employed as a "backfiller" or "spacer" molecule. researchgate.netnih.gov In a common assembly strategy on silver surfaces, this compound is used in a mixed self-assembled monolayer (SAM) with a longer, bulkier "anchor" molecule, such as WC14 (20-tetradecyloxy-3,6,9,12,15,18,22-heptaoxahexatricontane-1-thiol). researchgate.netnih.gov The role of the backfiller is to occupy the space between the anchor molecules, creating a well-defined and controlled sub-membrane environment. researchgate.net Spectroscopic analyses have shown that the presence and chain length of the backfiller molecule, including this compound, can control the orientation of the WC14 anchor molecules on the surface. nih.govnih.gov Specifically, longer backfillers like this compound tend to promote a more ordered SAM and a more upright orientation of the anchor molecules. researchgate.netnih.govnih.gov

Influence on Membrane Integrity and Functionality

The choice of backfiller molecule significantly impacts the physical properties of the resulting tBLM. researchgate.net Research using electrochemical impedance spectroscopy (EIS) to evaluate the insulating properties of tBLMs has shown that the chain length of the mercaptoalkanol backfiller is a critical factor. nih.gov Studies comparing this compound with shorter-chain backfillers like 3-mercapto-1-propanol (B27887) (3M1P), 4-mercapto-1-butanol (B77687) (4M1B), and 6-mercapto-1-hexanol (6M1H) found that an increase in the backfiller's length led to a higher degree of defectiveness in the tBLM. researchgate.netnih.govsciprofiles.com However, it is noteworthy that even with these increased defects, the tBLMs formed with this compound remained biologically functional. researchgate.netnih.govsciprofiles.com They were able to host the functional reconstitution of the pore-forming toxin vaginolysin, demonstrating their viability as platforms for studying membrane-protein interactions and as potential biosensing elements. researchgate.netnih.govnih.govmdpi.com

Backfiller Molecule Abbreviation Effect on tBLM Integrity Reference
3-mercapto-1-propanol3M1PForms well-insulating tBLMs researchgate.netnih.gov
4-mercapto-1-butanol4M1BIncreased defectiveness compared to 3M1P researchgate.netnih.gov
6-mercapto-1-hexanol6M1HIncreased defectiveness compared to 3M1P researchgate.netnih.gov
This compound 9M1N Increased defectiveness compared to shorter chains researchgate.netnih.govsciprofiles.com

Integration in Polymeric and Supramolecular Architectures

The dual functionality of this compound allows for its use as a linker or building block in more complex macromolecular structures, particularly through enzyme-mediated reactions that offer high selectivity and mild reaction conditions. mdpi.comresearchgate.net

Use in Enzyme-Catalyzed Functionalization of Polymers

Enzymatic catalysis presents a green chemistry approach to polymer modification. researchgate.netresearchgate.net this compound has been utilized in such reactions, leveraging the high chemoselectivity of enzymes like Candida antarctica lipase (B570770) B (CALB). mdpi.comohiolink.edu One key application is the CALB-catalyzed transesterification of vinyl acrylate (B77674) with this compound. mdpi.com A significant advantage of this enzymatic approach is that the reaction occurs exclusively at the hydroxyl group of the mercapto-alcohol, leaving the highly reactive thiol group untouched without the need for chemical protection steps. mdpi.com

In another advanced application, this compound was first reacted with diallylamine (B93489) via a UV-mediated thiol-ene "click" reaction to synthesize a dihydroxy-functionalized secondary amine. ohiolink.edu This new molecule was then successfully incorporated into a larger structure through a CALB-catalyzed aza-Michael addition reaction, demonstrating the utility of this compound as a precursor for creating more complex functional building blocks for polymeric conjugates. ohiolink.edu

Thiol-Ene Click Chemistry Applications

Thiol-ene click chemistry is a highly efficient and versatile reaction that proceeds via the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). This reaction is characterized by its high yields, tolerance to a wide range of functional groups, and mild reaction conditions, often requiring only UV irradiation or a thermal initiator. This compound is an ideal candidate for this reaction, where the thiol group participates in the click reaction, leaving the hydroxyl group available for further functionalization.

One significant application of the thiol-ene reaction involving 9-MNOH is in the modification of natural fatty substances, such as vegetable oils and fatty acids. These biomaterials often contain multiple unsaturations, providing reactive sites for the addition of the thiol group of 9-MNOH. This process allows for the introduction of hydroxyl functionalities into the fatty acid backbone, transforming them into valuable polyols. These resulting functionalized fatty substances can serve as bio-based monomers for the synthesis of polyesters and polyurethanes. The conversion rates for these thiol-ene reactions can be quite high, ranging from 25% to 100%, depending on the reaction conditions and the nature of the fatty substance. google.comgoogle.com The reaction can be initiated thermally or through UV radiation, sometimes in the presence of a photoinitiator. google.comgoogle.com

The general mechanism for the thiol-ene reaction involves the generation of a thiyl radical from 9-MNOH, which then adds to the double bond of an unsaturated fatty acid. A subsequent chain transfer step with another 9-MNOH molecule yields the functionalized fatty acid and a new thiyl radical, propagating the reaction. This atom-economical process is a powerful strategy for creating novel, functional materials from renewable resources. mdpi.com

Research Findings on Thiol-Ene Reactions with this compound:

ReactantThiolInitiatorKey FindingReference
Unsaturated Fatty Acids/Vegetable OilsThis compoundThermal or UVFunctionalized fatty substances with hydroxyl groups are produced with high conversion rates (25-100%). These can be used as synthons for polymers. google.comgoogle.com
Fatty Acid-Derived MonomersVarious thiols, including mercapto-alcoholsPhotoinitiation or CatalysisThiol-ene reactions are used for monomer synthesis, post-polymerization modification, and crosslinking of polymers derived from fatty acids. mdpi.com

Role as a Bifunctional Building Block in Material Synthesis

The distinct reactivity of the thiol and hydroxyl groups in this compound allows it to act as a bifunctional building block, or linker, in the synthesis of a variety of complex functional materials. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold and palladium, leading to the formation of stable self-assembled monolayers (SAMs). Simultaneously, the hydroxyl group provides a reactive site for subsequent chemical modifications.

A notable example of its application as a bifunctional building block is in the synthesis of a key intermediate for the pharmaceutical drug Fulvestrant . valliscor.comwikipedia.orgdrugbank.com Fulvestrant is used in the treatment of hormone receptor-positive metastatic breast cancer. valliscor.comwikipedia.org In the synthesis pathway, 4,4,5,5,5-pentafluoro-1-pentanol (B126089) is activated with a sulfonate leaving group and is then selectively displaced by the sulfur atom of this compound. valliscor.com This reaction yields 9-[(4,4,5,5,5-pentafluoropentyl)thio]-1-nonanol, a crucial precursor which is subsequently modified and coupled to the steroidal backbone of the drug. valliscor.com

In the realm of nanotechnology, 9-MNOH is utilized in the synthesis of functionalized palladium nanoparticles (Pd-NPs) . researchgate.netacs.orgresearchgate.net The thiol group of 9-MNOH strongly binds to the surface of the palladium, acting as a capping agent that controls the size and prevents the aggregation of the nanoparticles. This results in the formation of small and relatively monodisperse Pd-NPs, typically around 2 nanometers in diameter. researchgate.netacs.org The exposed hydroxyl groups on the nanoparticle surface can then be used for further functionalization, making these nanoparticles suitable for applications in catalysis and material science. researchgate.netacs.org The synthesis is often performed in acetone-water or tetrahydrofuran-water solutions. researchgate.netacs.org

Furthermore, 9-MNOH plays a critical role in the development of peptide-based biosensors . rsc.orgsigmaaldrich.com In this context, it is often used to form a mixed SAM on a gold electrode surface along with other functional thiols. The 9-MNOH acts as a "spacer" or "passivating" agent that helps to orient the bioactive molecules (like peptides or antibodies) correctly and reduces non-specific binding to the sensor surface. rsc.org For instance, in an electrochemical biosensor for the detection of amyloid-beta oligomers, a biomarker for Alzheimer's disease, this compound is used to passivate the gold electrode after the immobilization of a capture peptide. rsc.org This controlled surface chemistry is crucial for the sensitivity and selectivity of the biosensor.

Examples of Materials Synthesized Using this compound as a Bifunctional Building Block:

MaterialFunction of 9-MNOHKey Research FindingReference
Fulvestrant IntermediateBifunctional linkerReacts with activated 4,4,5,5,5-pentafluoro-1-pentanol to form a key thioether precursor. valliscor.com
Palladium NanoparticlesCapping and functionalizing agentForms stable, monodisperse nanoparticles (~2 nm) with surface hydroxyl groups available for further reactions. researchgate.netacs.orgresearchgate.net
Peptide-Based BiosensorsComponent of self-assembled monolayerActs as a passivating agent on gold surfaces to reduce non-specific binding and orient bioreceptors. rsc.orgsigmaaldrich.com

Advanced Analytical and Spectroscopic Characterization of 9 Mercapto 1 Nonanol and Its Assemblies

Electrochemical Characterization Methods for SAMs

Electrochemical techniques are powerful tools for probing the integrity and properties of 9-MNL SAMs on conductive surfaces. By measuring electrical responses, researchers can deduce information about the monolayer's packing density, defectiveness, and its interaction with the surrounding environment.

Cyclic Voltammetry (CV) Studies of 9-MNL Modified Electrodes

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to characterize the quality of surfaces modified with 9-MNL. researchgate.net By cycling the potential of the modified electrode and measuring the resulting current, the presence of a well-formed, insulating SAM can be confirmed. For instance, the quality of SAMs formed by 9-mercapto-1-nonanol on Au(111) surfaces has been verified using CV in sulfuric acid. researchgate.net

In some studies, CV is employed to investigate the electron transfer properties of redox-active species through the 9-MNL monolayer. For example, the rate constant of electron transfer between a redox moiety and a gold surface has been studied using CV. researchgate.net Furthermore, CV has been used to monitor the photochemical tethering of thiol-terminated molecules, including 9-MNL, to highly ordered pyrolytic graphite (B72142) (HOPG) surfaces. scispace.com The technique helps confirm the formation of a molecular layer on the graphitic surface. scispace.com

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for analyzing the interfacial properties of 9-MNL SAMs. semanticscholar.org By applying a small amplitude AC potential over a range of frequencies, EIS can model the interface as an equivalent electrical circuit, providing quantitative data on properties like capacitance and resistance.

EIS has been instrumental in evaluating the structural and functional properties of anchoring monolayers composed of 9-MNL mixed with other molecules on silver and gold substrates. semanticscholar.orgmdpi.com The resulting spectra, often presented as complex capacitance plots, can reveal the formation of a near-ideally insulating dielectric layer, characteristic of a well-ordered SAM. semanticscholar.orgmdpi.com For instance, the quality of 9-MNL SAMs on Au(111) surfaces was confirmed by their behavior as an ionic insulator, consistent with a Helmholtz capacitor model. researchgate.netresearchgate.net

Studies have also used EIS to investigate the effect of the alkyl chain length of co-adsorbed thiols on the properties of the resulting SAM. In mixed SAMs on silver, increasing the length of the backfiller molecule, such as using 9-MNL, has been shown to influence the insulating properties of the monolayer. mdpi.comnih.gov Specifically, while shorter backfillers led to well-insulating tethered bilayer lipid membranes (tBLMs), an increase in the backfiller length resulted in increased defectiveness. semanticscholar.orgnih.govresearchgate.net

The table below summarizes findings from an EIS study on mixed SAMs containing a molecular anchor (WC14) and various backfiller molecules, including 9-MNL, on a silver substrate.

Backfiller MoleculeMolar Ratio (WC14:Backfiller)SubstrateKey EIS Finding
3-mercapto-1-propanol (B27887) (3M1P)20:80SilverArrangement of well-insulating tBLMs. semanticscholar.orgnih.gov
4-mercapto-1-butanol (B77687) (4M1B)20:80SilverIncreased defectiveness of tBLMs compared to 3M1P. semanticscholar.orgnih.gov
6-mercapto-1-hexanol (B159029) (6M1H)20:80SilverIncreased defectiveness of tBLMs compared to 3M1P. semanticscholar.orgnih.gov
This compound (9M1N) 20:80 Silver Increased defectiveness of tBLMs compared to 3M1P. semanticscholar.orgmdpi.comnih.gov

Chronocoulometry for Surface Adsorption and Hybridization Studies

Chronocoulometry is an electrochemical technique that measures the total charge that passes through an electrode as a function of time. This method is particularly useful for studying surface adsorption and the hybridization of biomolecules like DNA on 9-MNL modified surfaces.

By applying a potential step and integrating the resulting current, chronocoulometry can quantify the amount of a species adsorbed to the electrode surface. This has been used to study the surface coverage of DNA on electrodes modified with 9-MNL, providing insights into the efficiency of DNA sensor fabrication. uantwerpen.be The technique, often used in conjunction with other electrochemical methods like cyclic voltammetry and impedance spectroscopy, helps in the detailed characterization of SAMs for biosensing applications. uantwerpen.be For example, it has been used to investigate the DNA hybridization process on surfaces co-modified with this compound. uantwerpen.be

Surface-Sensitive Spectroscopic Techniques

Spectroscopic techniques that are sensitive to surfaces provide molecular-level information about the composition, orientation, and conformation of 9-MNL assemblies.

Sum Frequency Generation (SFG) Vibrational Spectroscopy

Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful surface-specific technique that provides information about the molecular orientation and order within a monolayer. nih.gov By combining a fixed-frequency visible laser beam and a tunable infrared laser beam at the surface, a third beam at the sum frequency is generated only where there is a lack of inversion symmetry, such as at an interface.

SFG has been used to study the structure of 9-MNL SAMs on metal surfaces. For instance, SFG imaging combined with factor analysis has been employed to determine the spatial distribution of patterned alkanethiol monolayers, including those containing hydroxyl-terminated thiols like 9-MNL. researchgate.net This approach is promising for determining the composition and identities of mixed alkanethiol systems. researchgate.net In studies of lipid bilayers, SFG has been used to examine the insertion of polymers into the bilayer, revealing the orientation of hydrophobic groups. nih.gov

Surface-Enhanced Raman Scattering (SERS) and Reflection-Absorption Infrared Spectroscopy (RAIRS)

Surface-Enhanced Raman Scattering (SERS) and Reflection-Absorption Infrared Spectroscopy (RAIRS) are two other key surface-sensitive vibrational spectroscopies used to characterize 9-MNL SAMs.

SERS utilizes the enhancement of the Raman signal of molecules adsorbed on nanostructured metal surfaces, such as silver or gold, to provide detailed vibrational information. mdpi.comacs.orgresearchgate.net This technique has been applied to analyze the conformational changes in mixed SAMs containing 9-MNL on silver. semanticscholar.orgmdpi.com Specifically, SERS can distinguish between gauche and trans conformers of the S-C bond in the thiol headgroup, providing insights into the molecular order of the SAM. mdpi.com Studies have shown that using longer backfiller molecules like 9-MNL in mixed SAMs can lead to an increased molecular order and a more vertical orientation of other components in the monolayer. mdpi.comnih.gov

RAIRS, on the other hand, measures the absorption of infrared radiation reflected from a metal surface. ucr.edu Due to the surface selection rule, only vibrational modes with a dynamic dipole moment perpendicular to the metal surface are observed, making it highly sensitive to the orientation of molecules in the SAM. ucr.edu RAIRS has been used in conjunction with SERS to analyze the orientation of molecules in mixed SAMs containing 9-MNL. semanticscholar.orgmdpi.comdntb.gov.ua These spectroscopic analyses have demonstrated that the chain length of the backfiller thiol, such as 9-MNL, can control the orientation of other anchor molecules on the surface. semanticscholar.orgmdpi.comnih.govdntb.gov.ua

The table below presents a summary of the SERS findings on the conformational order of various backfiller molecules in a mixed SAM.

Backfiller MoleculeSubstrateKey SERS Finding
3-mercapto-1-propanol (3M1P)SilverLower Trans/Gauche (T/G) ratio indicating less molecular order. mdpi.com
4-mercapto-1-butanol (4M1B)SilverIntermediate T/G ratio. mdpi.com
6-mercapto-1-hexanol (6M1H)SilverHigher T/G ratio compared to shorter backfillers. mdpi.com
This compound (9M1N) Silver Highest T/G ratio, indicating increased molecular order and more vertical orientation. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful, quantitative technique for analyzing the surface chemistry of materials. researchgate.net It is ideally suited for characterizing the elemental composition, chemical integrity, and bonding environment of this compound SAMs. beilstein-journals.orgthermofisher.com The technique involves irradiating the surface with X-rays and measuring the kinetic energy of emitted photoelectrons, which is characteristic of the elements and their chemical states within the top few nanometers of the surface. thermofisher.com

In the context of this compound SAMs, typically formed on a gold (Au) substrate, XPS is used to confirm the successful assembly and purity of the monolayer. High-resolution spectra of the core levels of sulfur (S 2p), carbon (C 1s), and oxygen (O 1s) provide detailed chemical information.

Research Findings:

Sulfur (S 2p): The S 2p spectrum is crucial for confirming the covalent attachment of the thiol headgroup to the gold substrate. For alkanethiols chemisorbed on gold, the S 2p peak typically appears at a binding energy of around 162 eV, which is characteristic of a gold-thiolate (Au-S) bond. beilstein-journals.orgresearchgate.net This is distinct from the binding energy for unbound thiols (S-H) or oxidized sulfur species like sulfones or sulfonates, which appear at higher binding energies. researchgate.net The absence of these other peaks indicates the formation of a well-defined thiolate monolayer.

Carbon (C 1s): The C 1s spectrum for a this compound SAM shows a primary peak around 285 eV, corresponding to the hydrocarbon backbone (C-C, C-H). A second, smaller component at a higher binding energy is attributed to the carbon atom bonded to the terminal hydroxyl group (C-OH). The relative intensities of these peaks can be used to confirm the composition of the alkyl chain. mdpi.comscispace.com

Oxygen (O 1s): The presence of an O 1s peak confirms the orientation of the molecules, with the hydroxyl (-OH) group positioned at the SAM-ambient interface. scispace.com The binding energy for this peak is typically observed around 533 eV.

Film Thickness and Purity: XPS can also provide an estimate of the monolayer's thickness. The attenuation of the substrate signal (e.g., Au 4f) by the overlying organic layer is proportional to the film thickness. beilstein-journals.orgthermofisher.com Furthermore, the absence of signals from contaminants is a key indicator of the quality of the SAM. scispace.com Studies on various alkanethiols show that careful preparation in an oxygen-free environment is critical to prevent oxidation, which would be detectable by XPS through characteristic O 1s signals and higher-energy components in the C 1s and S 2p spectra. scispace.com

The following table summarizes typical XPS binding energy data for alkanethiol SAMs, which are representative for this compound.

Core LevelFunctional GroupTypical Binding Energy (eV)Significance for this compound SAMs
S 2pGold-Thiolate (Au-S-R)~162.0Confirms covalent attachment to the gold substrate. beilstein-journals.orgresearchgate.net
C 1sAlkyl Chain (-CH₂)~285.0Represents the nine-carbon backbone of the molecule. mdpi.comscispace.com
C 1sAlcohol Carbon (-CH₂-OH)~286.5Indicates the presence of the terminal hydroxyl group. mdpi.com
O 1sHydroxyl (-OH)~533.0Confirms the presence and surface orientation of the hydroxyl tail group. scispace.com
Au 4fGold Substrate~84.0Signal attenuation is used to estimate monolayer thickness. thermofisher.com

Microscopic and Imaging Techniques

Microscopic techniques are indispensable for visualizing the structure of this compound assemblies at the nanoscale, providing direct evidence of molecular ordering, surface coverage, and topography.

Scanning Tunneling Microscopy (STM) for Surface Morphology

Scanning Tunneling Microscopy (STM) is a premier technique for imaging conductive surfaces with atomic or molecular resolution. mpg.de It operates by scanning a sharp metallic tip over the surface while maintaining a small voltage bias and measuring the quantum tunneling current between the tip and the sample. acs.org For this compound SAMs on gold, STM provides detailed information about the two-dimensional arrangement of the molecules.

Research Findings:

Molecular Packing and Lattice Structure: Alkanethiols, including this compound, typically form highly ordered, crystalline-like domains on Au(111) substrates. researchgate.net STM studies reveal that these molecules often adopt a hexagonal (√3 × √3)R30° superlattice with respect to the underlying gold atoms, where the sulfur headgroups are positioned in a close-packed arrangement. mpg.debeilstein-journals.org This results in a nearest-neighbor distance between molecules of approximately 5.0 Å. mpg.de

Domain Structure: The monolayers are generally not continuous over large areas but consist of multiple domains, typically ranging in size from 5 to 25 nm. researchgate.net These domains are separated by boundaries, and other features such as pinholes and depressions corresponding to single atomic steps on the gold substrate are also commonly observed. researchgate.net

Imaging Conditions: High-resolution images are typically acquired in constant-current mode with specific tunneling parameters (bias voltages of ±0.5 to ±2.0 V and tunneling currents of 1-100 pA). acs.org The contrast in STM images of alkanethiols is often dominated by the sulfur headgroups, which appear as bright spots corresponding to the Au-S bond. mpg.de This allows for the direct visualization of the molecular lattice. mpg.de Studies on mixed monolayers have demonstrated STM's ability to differentiate between molecules of varying lengths or functionalities based on height and electronic contrast. researchgate.net

Structural ParameterTypical Finding for Alkanethiol SAMs on Au(111)Reference
Lattice Structure(√3 × √3)R30° or related superlattices mpg.debeilstein-journals.org
Intermolecular Distance~5.0 Å mpg.de
Typical Domain Size5 - 25 nm researchgate.net
Commonly Observed FeaturesMolecular domains, boundaries, pinholes, Au substrate steps researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) for Topographical and Mechanical Properties

Atomic Force Microscopy (AFM) generates topographical images by scanning a sharp tip attached to a flexible cantilever across a surface. wikipedia.org Unlike STM, AFM does not require a conductive sample, making it versatile for various substrates. It can be operated in different modes, such as contact or tapping mode, to measure surface morphology with nanoscale resolution. wikipedia.org

Research Findings:

Topography and Roughness: AFM is routinely used to assess the large-scale quality and uniformity of this compound SAMs. researchgate.net Topographical images can reveal the grain structure of the underlying substrate and the completeness of the monolayer. acs.org For SAMs on template-stripped gold, which is exceptionally flat, the root-mean-square (RMS) roughness can be as low as 0.41 ± 0.04 nm. researchgate.net

Layer Thickness: The thickness of the SAM can be determined by "nanoshaving" or nanografting, where the AFM tip, under high force, removes a section of the monolayer. ru.nlru.nl Subsequent imaging of the area at low force reveals a depression whose depth corresponds to the height of the molecular layer. ru.nl For similar, slightly longer alkanethiols, film thicknesses of ~1.5 nm have been measured, which is consistent with theoretical molecular lengths. spectroscopyonline.com

Mechanical and Frictional Properties: AFM can also probe mechanical properties. By monitoring the lateral twisting of the cantilever as it scans (Lateral Force Microscopy), differences in friction between different chemical surfaces can be mapped. ru.nl Studies on various functionalized alkanethiols have shown that the terminal group significantly influences friction, allowing for molecular recognition based on frictional contrast. ru.nl For instance, -OH terminated surfaces like those of this compound SAMs exhibit different frictional behavior compared to -CH₃ or -COOH terminated surfaces. ru.nl

AFM-Measured ParameterTypical Finding for Hydroxyl-Terminated Alkanethiol SAMsReference
Surface TopographyUniform, complete monolayers on flat substrates. acs.orgresearchgate.net
RMS Roughness (on template-stripped Au)~0.4 - 0.6 nm researchgate.netresearchgate.net
Monolayer Thickness (via nanoshaving)Consistent with the length of the all-trans alkyl chain (~1-2 nm). ru.nlspectroscopyonline.com
MobilityIncomplete layers on mica can show mobility, with morphology changing over minutes. ru.nlnih.gov

Theoretical and Computational Investigations of 9 Mercapto 1 Nonanol Systems

Molecular Dynamics Simulations of 9-MNL Self-Assembly

Molecular dynamics (MD) simulations offer a window into the dynamic process of SAM formation, a phenomenon that is challenging to observe in real-time experimentally. researchgate.net These simulations model the interactions between individual 9-MNL molecules and a substrate, typically gold, as well as the intermolecular forces that drive the self-assembly process.

Recent MD studies have investigated the formation of mixed SAMs, where 9-MNL is combined with other alkanethiols. acs.org For instance, simulations of mixed SAMs composed of 11-mercaptoundecanoic acid (MUA) and 6-mercaptohexanol (a shorter-chain analogue of 9-MNL) have shed light on the influence of factors like concentration, chain length, and functional groups on the final structure of the monolayer. acs.org These simulations reveal that solvent molecules can become trapped within the forming monolayer, creating defects. acs.org The smaller size and faster diffusion of solvent molecules, such as ethanol (B145695), compared to the bulkier alkanethiolates, allow them to occupy potential binding sites on the substrate, hindering the formation of a perfectly ordered SAM. acs.org

Furthermore, MD simulations have been employed to understand the transition of alkanethiols from a disordered "lying-down" state to an ordered "standing-up" configuration, which is characteristic of a well-formed SAM. acs.org These computational models have successfully simulated the formation of SAM islands and identified molecular-level defects, such as the inversion of a thiol molecule captured by its neighbors. acs.org

Density Functional Theory (DFT) Calculations on 9-MNL Interactions with Surfaces

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. whiterose.ac.ukresearchgate.net It is particularly useful for calculating the energetics of interactions between molecules and surfaces, providing a more fundamental understanding than classical MD simulations. whiterose.ac.ukresearchgate.net

DFT calculations have been instrumental in studying the interaction of various molecules with metal and metal oxide surfaces. rsc.org While specific DFT studies focusing exclusively on 9-MNL are not extensively detailed in the provided search results, the principles can be readily applied. For instance, DFT is used to model the adsorption of molecules onto surfaces, determining the most stable binding sites and the strength of the interaction. researchgate.net This is crucial for understanding how the thiol group of 9-MNL anchors to a gold or silver substrate. researchgate.net

In the context of SAMs, DFT can be used to analyze the electronic properties and vibrational frequencies of the adsorbed molecules. csic.es For example, a combined experimental and DFT study on odd and even chain-length alkanethiols used DFT to model the effects of perturbing species on the monolayer, providing insights into the film's structure and potential deformations. researchgate.net Such approaches could be used to calculate the binding energy of 9-MNL to different crystallographic faces of a substrate and to understand how the terminal hydroxyl group influences the electronic properties of the SAM.

Modeling of Molecular Packing and Orientation in 9-MNL SAMs

The performance of devices and applications utilizing 9-MNL SAMs is highly dependent on the molecular packing and orientation of the constituent molecules. rsc.org Theoretical models, often informed by experimental data from techniques like infrared reflection-absorption spectroscopy (IRRAS) and atomic force microscopy (AFM), are used to describe the arrangement of molecules within the SAM. researchgate.netresearchgate.net

Typically, alkanethiols like 9-MNL in a well-ordered SAM are tilted at an angle of approximately 30° relative to the surface normal on a flat gold substrate. ru.nlresearchgate.net This tilting allows for optimal van der Waals interactions between the alkyl chains, which contributes significantly to the stability of the monolayer. ru.nl

A proposed model for the structural rearrangement of SAMs in an aqueous environment suggests that molecules can form clusters, which can drastically affect the properties of the monolayer. researchgate.net This highlights the dynamic nature of these assemblies and the importance of considering the environment in any predictive modeling.

Key Parameters in the Modeling of 9-MNL SAMs
ParameterTypical Value/DescriptionSignificance
Tilt Angle~30° from the surface normal on flat gold. ru.nlresearchgate.netMaximizes intermolecular van der Waals forces, enhancing SAM stability. ru.nl
Molecular Packing DensityApproximately 4.6 molecules/nm² on flat Au(111). researchgate.netDetermines the barrier properties and overall integrity of the SAM.
Surface Roughness (Substrate)RMS roughness of 0.41 ± 0.04 nm for template-stripped gold. researchgate.netInfluences the formation of defects and the overall order of the SAM. researchgate.net

Predictive Studies of 9-MNL Reactivity and Derivatization

Theoretical studies can also predict the reactivity of 9-MNL and the outcomes of its derivatization. The presence of two functional groups, the thiol (-SH) and the hydroxyl (-OH), offers multiple pathways for chemical modification.

The thiol group is known for its high reactivity, which often necessitates the use of protecting groups during chemical synthesis. mdpi.com However, this reactivity is also what makes it an excellent anchor to noble metal surfaces. Predictive studies can model the reaction mechanisms of the thiol group, for example, its oxidation, which can lead to the degradation of the SAM over time. rsc.org

The terminal hydroxyl group provides a site for further functionalization. For instance, it can undergo esterification or etherification reactions. While specific predictive studies on 9-MNL derivatization were not found, general principles of reactivity can be applied. For example, enzymatic catalysis, such as with Candida antarctica lipase (B570770) B (CALB), has been explored for the transesterification of mercapto-alcohols. mdpi.com Interestingly, attempts to transesterify vinyl acrylate (B77674) with 9-mercapto-1-nonanol using CALB were unsuccessful, demonstrating the enzyme's chemoselectivity and the nuanced reactivity of such bifunctional molecules. mdpi.com

Computational methods can be used to model the reaction pathways and transition states of such derivatization reactions, providing insights into reaction kinetics and predicting the most likely products. For example, derivatization with D-cysteine has been used to detect aldehydes, where the thiol and amino groups of cysteine react to form a thiazolidine (B150603) derivative. researchgate.net Similar computational approaches could be used to predict the products of reacting 9-MNL with various electrophiles or other reagents.

Future Research Directions and Emerging Applications of 9 Mercapto 1 Nonanol

Development of Dynamically Responsive 9-MNL Modified Surfaces

A promising frontier in the application of 9-MNL lies in the creation of dynamically responsive surfaces. These are surfaces that can change their properties, such as wettability, adhesion, or bio-recognition, in response to external stimuli like pH, temperature, or light. By incorporating 9-MNL into self-assembled monolayers (SAMs), researchers can design "smart" surfaces with switchable characteristics.

The hydroxyl terminus of 9-MNL serves as a versatile anchor point for the attachment of stimuli-responsive polymers or molecules. For instance, pH-responsive polymers containing carboxylic acid or amine groups can be grafted onto a 9-MNL SAM. nih.govnih.govrsc.org At different pH values, these polymer chains will either extend or collapse, leading to significant changes in the surface properties. nih.govnih.govrsc.org Similarly, thermo-responsive polymers can be attached to create surfaces that alter their characteristics with temperature changes. mdpi.com

Future research in this area will likely focus on:

Multi-stimuli responsive surfaces: Developing surfaces that can respond to multiple triggers, allowing for more complex and controlled behavior. mdpi.com

Enhanced switching speeds and reversibility: Optimizing the chemistry to allow for rapid and fully reversible changes in surface properties.

Biomimetic systems: Creating surfaces that mimic the dynamic nature of biological interfaces, such as cell membranes.

Exploration of 9-MNL in Novel Bioconjugation Chemistries (Non-Clinical)

The dual functionality of 9-MNL, with its thiol and hydroxyl groups, makes it an ideal candidate for developing novel bioconjugation strategies in non-clinical research settings. nih.gov The thiol group provides a strong and stable linkage to gold surfaces or nanoparticles, while the hydroxyl group is available for covalent attachment of a wide range of biomolecules, including peptides, nucleic acids, and enzymes. nih.gov

This bifunctionality allows for orthogonal conjugation, where the thiol and hydroxyl groups can be reacted with different molecules in a specific sequence without interfering with each other. nih.gov This opens up possibilities for creating complex, multi-component bio-interfaces. For example, a 9-MNL linker could be used to attach a capture antibody to a sensor surface via its hydroxyl group, while the thiol group ensures a stable and well-ordered monolayer.

Emerging research directions in this field include:

Development of novel cross-linking strategies: Designing new chemical reactions that specifically target the hydroxyl group of 9-MNL in the presence of other functional groups. nih.gov

Site-specific immobilization of biomolecules: Utilizing the hydroxyl group to orient biomolecules in a specific way on a surface to maximize their activity.

Creation of "smart" bioconjugates: Combining the bioconjugation capabilities of 9-MNL with stimuli-responsive linkers to create systems where the activity of the conjugated biomolecule can be turned on or off.

Advanced Integration of 9-MNL in Multicomponent Functional Materials

The ability of 9-MNL to form well-ordered self-assembled monolayers makes it a valuable component for the fabrication of multicomponent functional materials. By co-adsorbing 9-MNL with other functional molecules, it is possible to create mixed SAMs with precisely controlled surface properties. nih.govrsc.orgresearchgate.netnih.goviaea.orgresearchgate.net

For example, mixing 9-MNL with a hydrophobic alkanethiol allows for the tuning of surface wettability. nih.gov Incorporating electroactive molecules alongside 9-MNL can lead to the development of novel electronic materials. rsc.org Furthermore, the hydroxyl groups of 9-MNL in a mixed SAM can serve as anchor points for further functionalization, creating a truly multifunctional surface. nih.gov

The table below illustrates how the properties of a mixed SAM can be tuned by varying the ratio of 9-Mercapto-1-nonanol to a hypothetical functional thiol.

Mole Fraction of 9-MNL in SolutionSurface Wettability (Contact Angle)Protein Adsorption
0.0HighHigh
0.2Moderately HighModerate
0.5ModerateLow
0.8Moderately LowVery Low
1.0LowVery Low

Future research will likely focus on:

Controlling the nanoscale organization of mixed SAMs: Developing techniques to create patterned or graded surfaces with spatially varying properties.

Fabricating three-dimensional functional materials: Extending the concept of mixed SAMs to the creation of multilayered and porous materials with complex functionalities.

Sustainable Synthesis and Green Chemistry Approaches for 9-MNL and its Derivatives

As the applications of 9-MNL continue to expand, there is a growing need for sustainable and environmentally friendly methods for its synthesis. Traditional organic synthesis methods often rely on harsh reagents, toxic solvents, and multiple protection/deprotection steps, leading to significant waste generation. researchgate.net Green chemistry principles offer a roadmap for developing cleaner and more efficient synthetic routes. researchgate.net

Future research in the sustainable synthesis of 9-MNL and its derivatives will likely explore:

Biocatalytic methods: Utilizing enzymes to carry out specific chemical transformations, such as the introduction of the thiol or hydroxyl group, under mild conditions. nih.goventrechem.comresearchgate.netresearchgate.netnih.gov

Use of renewable feedstocks: Developing synthetic pathways that start from bio-based materials instead of petroleum-derived chemicals.

Catalytic routes: Employing highly efficient and selective catalysts to reduce the number of synthetic steps and minimize waste. researchgate.net

Solvent-free or green solvent systems: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids.

The following table provides a conceptual comparison of a traditional versus a potential green synthesis approach for a bifunctional alkanethiol like 9-MNL.

Synthesis StepTraditional ApproachGreen Chemistry Approach
Starting Material Petroleum-basedBio-based (e.g., from plant oils)
Solvent Volatile organic solventsWater or solvent-free
Catalyst Stoichiometric reagentsRecyclable catalyst or enzyme
Byproducts Significant wasteMinimal waste

Role of 9-MNL in Next-Generation Chemical Sensors and Analytical Tools

This compound is already a key component in the fabrication of various chemical and biological sensors due to its ability to form well-defined and stable SAMs on gold electrodes. sigmaaldrich.com The nine-carbon alkyl chain provides a robust insulating layer, which is essential for many electrochemical sensing applications. The terminal hydroxyl group offers a convenient handle for the immobilization of recognition elements, such as antibodies, enzymes, or DNA, that can specifically bind to the target analyte. sigmaaldrich.com

In the context of next-generation sensors, 9-MNL is expected to play an even more critical role. Its ability to be incorporated into mixed and patterned SAMs will enable the development of multiplexed sensor arrays, where multiple analytes can be detected simultaneously on a single chip. Furthermore, the integration of 9-MNL with stimuli-responsive elements, as discussed in section 7.1, could lead to the creation of sensors with built-in switching or signal amplification capabilities.

Future research in this area will likely focus on:

Miniaturization and integration: Incorporating 9-MNL-based sensing elements into microfluidic and lab-on-a-chip devices for portable and high-throughput analysis.

Enhanced sensitivity and selectivity: Designing novel surface architectures using 9-MNL to minimize non-specific binding and amplify the sensor signal.

Real-time monitoring: Developing sensors that can continuously monitor the concentration of specific analytes in complex biological or environmental samples.

Q & A

Q. What factors influence the stability of this compound-based SAMs in biomedical applications?

  • Methodology: Test SAM stability under physiological conditions (pH 7.4, 37°C) using electrochemical impedance spectroscopy (EIS). Variables include buffer composition (PBS vs. cell culture media) and protein fouling effects (e.g., albumin adsorption) .
  • Advanced Design: Incorporate accelerated aging studies (e.g., 72 hrs at 50°C) to predict long-term stability .

Q. How can computational models improve the design of this compound derivatives for drug delivery?

  • Methodology: Apply density functional theory (DFT) to predict thiol reactivity or molecular dynamics (MD) simulations to study SAM formation kinetics. Validate with experimental data (e.g., correlation between simulated binding energies and SPR-measured adsorption rates) .
  • Data Integration: Compare computed vs. experimental LogP values to refine hydrophobicity predictions for drug-carrier compatibility .

Methodological Challenges and Solutions

Q. What are the best practices for quantifying trace this compound in biological matrices?

  • Methodology: Use derivatization agents (e.g., Ellman’s reagent for thiol quantification) coupled with LC-MS/MS. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Validation: Follow ICH guidelines for limits of detection (LOD) and quantification (LOQ), reporting recovery rates (%) across spiked concentrations .

Q. How do solvent polarity and temperature affect the conformational flexibility of this compound?

  • Methodology: Analyze via variable-temperature NMR in solvents like CDCl3_3 (nonpolar) vs. D2_2O (polar). Calculate energy barriers for C-S bond rotation using line-shape analysis .

Ethical and Reproducibility Considerations

Q. What ethical protocols apply to preclinical studies involving this compound in animal models?

  • Guidelines: Adhere to NIH reporting standards for dosing (mg/kg), administration routes (oral vs. intravenous), and toxicity endpoints (e.g., organ histopathology). Include Institutional Animal Care and Use Committee (IACUC) approvals .

Q. How can researchers ensure reproducibility in SAM fabrication using this compound?

  • Best Practices: Publish detailed protocols for substrate cleaning (e.g., piranha solution treatment), SAM incubation times, and characterization parameters (e.g., AFM scan rates). Share raw spectral data in supplementary materials .

Q. Tables for Reference

Variable Impact on SAM Quality Optimal Range
ConcentrationHigher concentrations reduce defects1–5 mM in ethanol
Immersion TimeLonger times improve monolayer order12–18 hrs
TemperatureElevated temps accelerate adsorption25–40°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.